molecular formula C16H13BrN2OS B3540971 2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B3540971
M. Wt: 361.3 g/mol
InChI Key: CFGSDFDMIMSHSF-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl chloride with 4-methylbenzoic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to promote cyclization, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfur atom in the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Cyclization: Products include more complex heterocyclic compounds.

Scientific Research Applications

2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-Bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-[(4-Bromophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of both the bromophenyl and methylphenyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-11-2-6-13(7-3-11)15-18-19-16(20-15)21-10-12-4-8-14(17)9-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGSDFDMIMSHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
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2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
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2-[(4-Bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

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